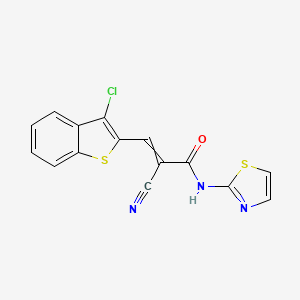
3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H8ClN3OS2 and its molecular weight is 345.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide represents a significant class of synthetic organic molecules known for their diverse biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes several key functional groups that are known to influence biological activity:
- Benzothiophene moiety : Imparts unique electronic properties.
- Cyano group : Known for its reactivity and ability to participate in various biological interactions.
- Thiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.
The compound's molecular formula is C13H8ClN3OS, indicating its halogenated and heterocyclic nature.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole-containing compounds can effectively inhibit cell proliferation, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
| 13 | CEM | <0.12 |
Studies suggest that the presence of electron-donating groups enhances the cytotoxic activity, while specific substitutions on the thiazole ring are crucial for potency .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Various thiazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds were found to be as low as 0.17 mg/mL against E. coli and B. cereus, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria | MIC (mg/mL) |
|---|---|---|
| 1 | E. coli | 0.23 |
| 3 | S. Typhimurium | 0.47 |
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The thiazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which may disrupt critical cellular processes such as DNA replication and protein synthesis .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in determining biological activity:
- Chloro group : Essential for enhancing anticancer activity.
- Cyano and amide functionalities : Contribute to increased reactivity and interaction with biological targets.
Research indicates that modifications to these groups can significantly alter the efficacy of the compound against various biological targets .
Case Studies
Several case studies have documented the biological effects of thiazole derivatives similar to our compound:
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that certain substitutions led to enhanced activity against multiple cancer cell lines, suggesting a promising avenue for drug development.
- Antimicrobial Testing : In vitro tests showed that compounds with similar structures exhibited significant antibacterial effects, reinforcing the potential use of these derivatives in treating infections resistant to conventional antibiotics.
特性
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-10-3-1-2-4-11(10)22-12(13)7-9(8-17)14(20)19-15-18-5-6-21-15/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCPPJDIYHJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=C(C#N)C(=O)NC3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














